Cas no 7515-16-4 (2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester)

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester is a specialized organic compound featuring a propynoic acid backbone substituted with a 4-methylphenyl group and esterified with methanol. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials. The methyl ester group enhances solubility in organic solvents, facilitating handling in reaction systems. The alkyne functionality offers versatility for click chemistry or cross-coupling reactions, while the aromatic methyl group may influence electronic properties. Its well-defined molecular architecture ensures consistent performance in targeted synthetic pathways. Proper storage under inert conditions is recommended to maintain stability.
2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester structure
7515-16-4 structure
Product Name:2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
CAS No:7515-16-4
MF:C11H10O2
MW:174.195903301239
CID:540025
PubChem ID:12294917
Update Time:2025-05-27

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
    • methyl 3-(4-methylphenyl)prop-2-ynoate
    • DJGUBOLDIRLMDR-UHFFFAOYSA-N
    • 7515-16-4
    • 3-(p-Tolyl)propiolic acid methyl ester
    • Methyl 3-(p-tolyl)propiolate
    • p-Tolyl-propynoic acid methyl ester
    • AKOS013859462
    • EN300-743589
    • DTXSID20485395
    • methyl 3-(4-methylphenyl)propynoate
    • Methyl3-(p-tolyl)propiolate
    • SCHEMBL11902648
    • methyl 3-(4-methylphenyl)prop-2-inoate
    • Inchi: 1S/C11H10O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,1-2H3
    • InChI Key: DJGUBOLDIRLMDR-UHFFFAOYSA-N
    • SMILES: O(C)C(C#CC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 174.0681
  • Monoisotopic Mass: 174.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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